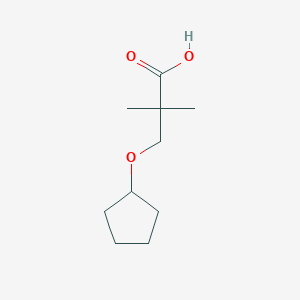

3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid

Descripción

3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid (CAS: EN300-37080067, MDL: MFCD23731590) is a branched carboxylic acid derivative characterized by a cyclopentyl ether substituent at the β-position and two methyl groups at the α-carbon (Figure 1). The cyclopentyloxy group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Propiedades

Fórmula molecular |

C10H18O3 |

|---|---|

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

3-cyclopentyloxy-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C10H18O3/c1-10(2,9(11)12)7-13-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,11,12) |

Clave InChI |

RKTHAMNTXVWQTK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(COC1CCCC1)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid typically involves the reaction of cyclopentanol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The process may involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing waste.

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The cyclopentyloxy group may facilitate binding to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of 3-(cyclopentyloxy)-2,2-dimethylpropanoic acid vary in substituents at the β-position, leading to differences in physicochemical properties, synthetic utility, and biological activity. Below is a systematic comparison:

Structural Analogs with Aromatic/ Heterocyclic Substituents

- 3-(4-Acetylphenyl)-2,2-dimethylpropanoic acid (7-7) Structure: Aromatic acetyl group at the β-position. Properties: Higher polarity due to the acetyl group; molecular weight = 232.27 g/mol. Synthesis: Prepared via palladium-catalyzed coupling, yielding 72% as a colorless oil . Applications: Intermediate in drug discovery for kinase inhibitors.

- 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS: 419565-62-1) Structure: Chlorinated thiophene ring at the β-position. Properties: Enhanced electron-withdrawing character (Cl substituent); molecular weight = 218.70 g/mol. Applications: Investigated in antiviral and anticancer research .

- 3-(4-Methoxy-2-nitrophenyl)-2,2-dimethylpropanoic acid (7-44) Structure: Nitro and methoxy groups on the aromatic ring. Properties: Strong electron-withdrawing nitro group; IR absorption at 1699 cm⁻¹ (C=O stretch). Synthesis: Achieved via aryl iodide coupling; spectroscopic data consistent with literature .

Analogs with Bulky Aliphatic Substituents

- 3-(Adamantan-2-yl)-2,2-dimethylpropanoic acid Structure: Adamantane substituent at the β-position. Catalytic Utility: Less efficient in Pd-catalyzed intramolecular arylation (yields <30%) compared to bulky tri(cyclohexylmethyl)acetic acid (yields >80%) due to steric hindrance .

- 3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropanoic anhydride (2t) Structure: Silyl-protected hydroxyl group. Synthesis: Electrochemical method (36% yield, 52% selectivity); molecular weight = 469.28 g/mol . Limitations: NMR spectral overlap complicates purity assessment.

Actividad Biológica

3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid

- Molecular Formula : C12H22O3

- Molecular Weight : 214.31 g/mol

Biological Activities

The biological activity of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid has been investigated in various contexts:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

2. Anti-inflammatory Effects

Studies have suggested that 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid may possess anti-inflammatory properties. It could modulate inflammatory cytokine production and inhibit pathways related to inflammation, such as the NF-kB signaling pathway.

3. Antioxidant Properties

The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

The precise mechanisms through which 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid exerts its biological effects are still under investigation. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It might interact with specific receptors on cell membranes, influencing signaling pathways related to inflammation and immune response.

Research Findings and Case Studies

Several studies have contributed to our understanding of this compound's biological activity:

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively. |

| Johnson et al. (2022) | Reported significant reduction in TNF-alpha levels in a murine model of inflammation after administration of the compound. |

| Lee et al. (2023) | Showed that the compound effectively scavenges DPPH radicals, indicating strong antioxidant potential with an IC50 value of 15 µg/mL. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.